Tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate
CAS No.:
Cat. No.: VC13684148
Molecular Formula: C16H20N2O4
Molecular Weight: 304.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O4 |
|---|---|
| Molecular Weight | 304.34 g/mol |
| IUPAC Name | tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate |
| Standard InChI | InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-9-6-10-18-13(19)11-7-4-5-8-12(11)14(18)20/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,21) |
| Standard InChI Key | RRMWIRCLTIPSQC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCN1C(=O)C2=CC=CC=C2C1=O |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCN1C(=O)C2=CC=CC=C2C1=O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Physicochemical Properties
Tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate (CAS: 115465-11-7) possesses the molecular formula C₁₆H₂₀N₂O₄ and a molecular weight of 304.34 g/mol . The compound features a tert-butoxycarbonyl (Boc)-protected amine linked to a propyl chain, which is further connected to a 1,3-dioxoisoindoline ring (Figure 1). This structure confers moderate polarity, with solubility observed in dimethyl sulfoxide (DMSO) and dichloromethane (DCM) but limited solubility in aqueous media .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₄ | |
| Molecular Weight | 304.34 g/mol | |
| Solubility | DMSO, DCM, chloroform | |
| Storage Conditions | 2–8°C (desiccated) | |
| Boiling Point | Not reported | – |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. In ¹H NMR (500 MHz, DMSO-d₆), characteristic signals include:
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δ 11.09 (s, 1H, NH piperidine),
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δ 4.20–4.15 (m, 2H, CH₂N),
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δ 3.30–3.25 (m, 2H, Boc-NH),
LC-MS analysis reveals a predominant ion at m/z 345 [M + H]⁺, consistent with the molecular formula . Fourier-transform infrared (FT-IR) spectroscopy shows peaks at 1707 cm⁻¹ (C=O stretch) and 1514 cm⁻¹ (N–H bend), further validating the carbamate and isoindolinone functionalities .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Step 1: Reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in DMSO using N,N-diisopropylethylamine (DIEA) as a base at 120°C .
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Step 2: Deprotection of the Boc group using trifluoroacetic acid (TFA) in DCM, yielding the free amine intermediate .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | DMSO, DIEA, 120°C, 30 min | 64% | >95% |
| 2 | TFA/DCM (1:1), RT, 1 h | 97% | >90% |
Scalability and Purification
Purification via preparative high-performance liquid chromatography (prep-HPLC) with acetonitrile/water gradients ensures high purity (>95%) . Recent optimizations have replaced traditional column chromatography with solid-phase extraction (SPE) cartridges, reducing solvent consumption by 40% .
Applications in Drug Discovery
Proteolysis-Targeting Chimeras (PROTACs)
The compound’s amine group facilitates conjugation to E3 ligase ligands (e.g., thalidomide analogs), enabling the construction of PROTACs. For example, coupling to a BET inhibitor via a polyethylene glycol (PEG) linker produced a degrader with DC₅₀ values <10 nM in leukemia cell lines .
Cereblon Modulation
As a cereblon-binding moiety, derivatives of this compound induce degradation of IKZF1/3 transcription factors, showing promise in multiple myeloma therapy . Structural analogs with elongated propyl chains exhibit improved binding affinity (Kd = 1.2 µM vs. 3.4 µM for parent compound) .
Future Directions
Ongoing research focuses on:
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